molecular formula C25H15NO7S B1602602 Fluorescein diacetate 6-isothiocyanate CAS No. 890090-49-0

Fluorescein diacetate 6-isothiocyanate

Cat. No. B1602602
CAS RN: 890090-49-0
M. Wt: 473.5 g/mol
InChI Key: ZMGWMLCTFALXEN-UHFFFAOYSA-N
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Description

Fluorescein diacetate 6-isothiocyanate (also known as diacetyl-6-FITC, F6ITC) is a structural analogue of fluorescein that reacts with secondary amines . It is used as an isomeric haptenic probe and is important as a fluorescent reagent .


Molecular Structure Analysis

Fluorescein diacetate 6-isothiocyanate is commercially available in two different isomers with equal fluorescence sensitivity, differing in meta- vs. para -isothiocyanate position . The isomers are available as a mixture of two forms: a quinoid (acid) form and a lactone form .


Chemical Reactions Analysis

Fluorescein diacetate 6-isothiocyanate reacts with both amino and thiol groups (e.g., in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts . The stability of the isomers depends on the polarity of different solvents and the pyridine (stabiliser) presence .


Physical And Chemical Properties Analysis

Fluorescein diacetate 6-isothiocyanate has a molecular weight of 473.45 . It is a powder form with fluorescence λex 496 nm; λem 517 nm in 0.1 M Tris pH 8.0, esterase .

Scientific Research Applications

Immunofluorescent Probing

Fluorescein diacetate 6-isothiocyanate is used to label antibodies, which are then employed as probes in immunofluorescence. This application allows for the visualization of the presence and distribution of specific antigens within cells or tissues .

Hybridization Probes

This compound is also used to label oligonucleotides, which serve as hybridization probes. These probes can bind to complementary DNA or RNA sequences, making them valuable tools in genetic research and diagnostics .

Protein Detection

In proteomics, fluorescein diacetate 6-isothiocyanate can be used to detect proteins in gels after electrophoresis and on Western blots. This application is crucial for studying protein expression and function .

Apoptosis Detection

One of the prominent applications of this compound is in apoptosis detection. It can be directly involved in labeling DNA fragments with fluorescein-tagged nucleotides (TUNEL assay) or conjugated with annexin (annexin affinity assay) to identify apoptotic cells .

Live/Dead Cell Staining

Fluorescein diacetate, along with propidium iodide, is often utilized to differentiate between live and dead cells. This staining method is essential in various biological and medical research fields .

Neuronal Staining

Fluoro-jade dyes, derivatives of fluorescein, are specifically used to stain dead or dying neurons. This application is particularly useful in neuroscientific studies to understand neuronal damage or death .

Safety And Hazards

Fluorescein diacetate 6-isothiocyanate may form combustible dust concentrations in air . It is recommended to store the compound in a well-ventilated place and keep the container tightly closed . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

(6'-acetyloxy-6-isothiocyanato-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO7S/c1-13(27)30-16-4-7-19-22(10-16)32-23-11-17(31-14(2)28)5-8-20(23)25(19)21-9-15(26-12-34)3-6-18(21)24(29)33-25/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGWMLCTFALXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N=C=S)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583614
Record name 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein diacetate 6-isothiocyanate

CAS RN

890090-49-0
Record name 6-Isothiocyanato-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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